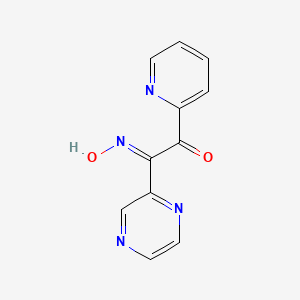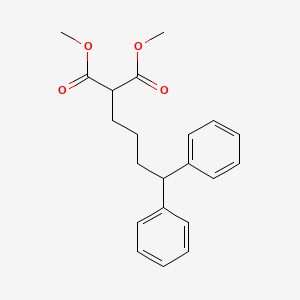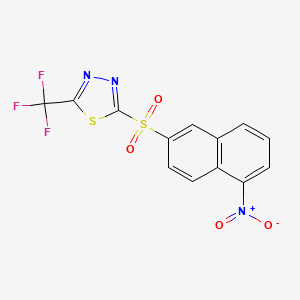- CAS No. 62723-69-7](/img/structure/B14514910.png)
Diazene, [1-(4-butoxyphenyl)ethyl](2-ethoxyethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diazene, 1-(4-butoxyphenyl)ethyl- is an organic compound with the molecular formula C20H26N2O3 It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diazene, 1-(4-butoxyphenyl)ethyl- typically involves the reaction of appropriate aromatic amines with nitrosating agents. One common method is the reaction of 4-butoxyaniline with nitrous acid, followed by coupling with 2-ethoxyethylamine. The reaction is usually carried out in an acidic medium to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Diazene, 1-(4-butoxyphenyl)ethyl- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazene linkage to hydrazine or amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrazine or amine derivatives.
Substitution: Introduction of various substituents on the aromatic rings.
Aplicaciones Científicas De Investigación
Diazene, 1-(4-butoxyphenyl)ethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of Diazene, 1-(4-butoxyphenyl)ethyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The diazene linkage can also undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Diazene, bis(4-methoxyphenyl)-, 1-oxide: Similar in structure but with methoxy groups instead of butoxy and ethoxy groups.
Azoxybenzene: A simpler diazene compound with two phenyl groups.
Uniqueness
Diazene, 1-(4-butoxyphenyl)ethyl- is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The presence of butoxy and ethoxy groups can enhance its solubility and interaction with biological membranes, making it a valuable compound for various applications.
Propiedades
Número CAS |
62723-69-7 |
|---|---|
Fórmula molecular |
C16H26N2O2 |
Peso molecular |
278.39 g/mol |
Nombre IUPAC |
1-(4-butoxyphenyl)ethyl-(2-ethoxyethyl)diazene |
InChI |
InChI=1S/C16H26N2O2/c1-4-6-12-20-16-9-7-15(8-10-16)14(3)18-17-11-13-19-5-2/h7-10,14H,4-6,11-13H2,1-3H3 |
Clave InChI |
GNRNEIZJJBYMTI-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=CC=C(C=C1)C(C)N=NCCOCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


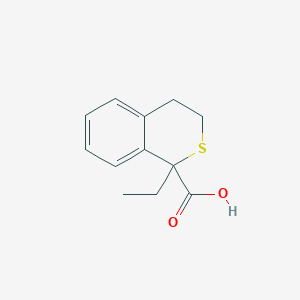
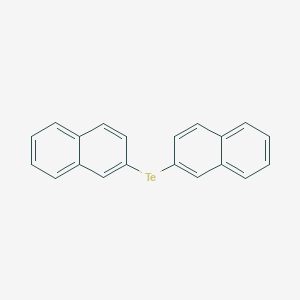
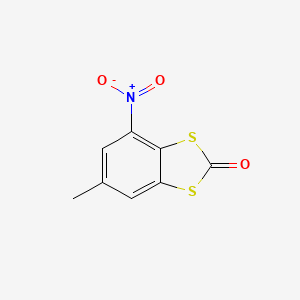
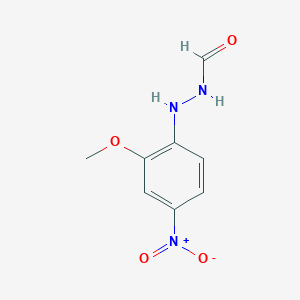
![9,10,10-Tris[4-(trifluoromethyl)phenyl]-9,10-dihydrophenanthren-9-OL](/img/structure/B14514846.png)
![1,1',1''-[Boranetriyltris(methylene)]tris(pentamethyldisilane)](/img/structure/B14514852.png)
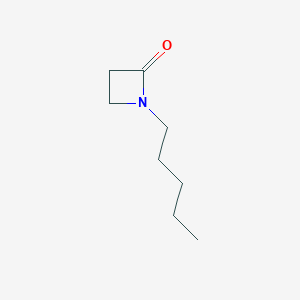
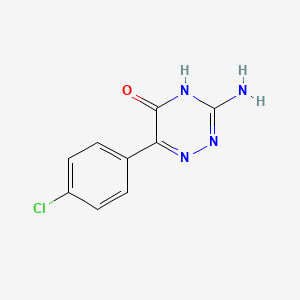
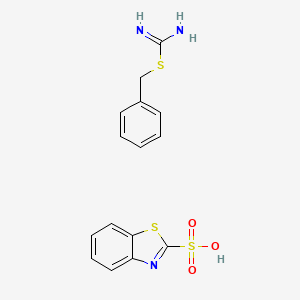
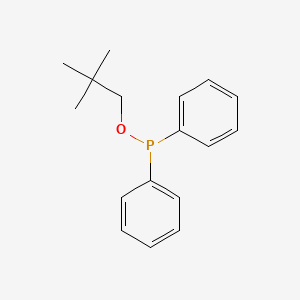
![N-Methyl-N-[2-oxo-2-(pyridin-2-yl)ethyl]nitrous amide](/img/structure/B14514905.png)
